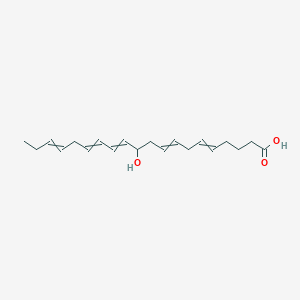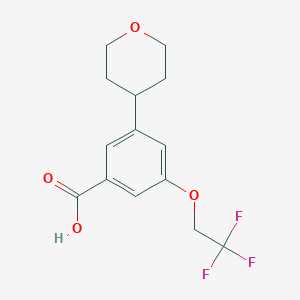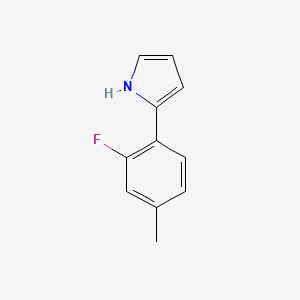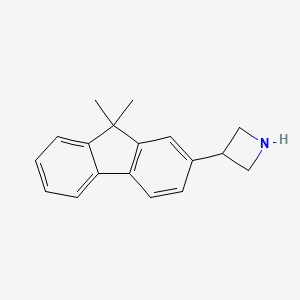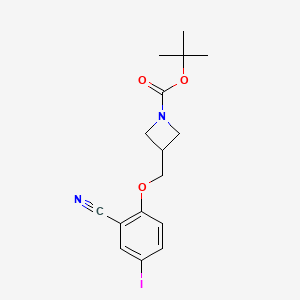
2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose typically involves the glycosylation of D-glucose with L-rhamnose. The reaction conditions often include the use of a suitable glycosyl donor and acceptor, along with catalysts such as Lewis acids or enzymes to facilitate the formation of the glycosidic bond . The reaction is usually carried out in anhydrous solvents to prevent hydrolysis of the glycosidic bond.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation or enzymatic synthesis. These methods offer advantages in terms of specificity and yield, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moieties can be oxidized to form corresponding acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of uronic acids.
Reduction: Formation of alditols.
Substitution: Formation of glycosides with various functional groups.
Aplicaciones Científicas De Investigación
2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in cellular metabolism and as a component of glycoproteins and glycolipids.
Medicine: Investigated for its potential insulin mimetic activity, making it a prospective anti-diabetic agent.
Industry: Utilized in the production of natural sweeteners and flavor enhancers.
Comparación Con Compuestos Similares
2-O-alpha-L-Rhamnopyranosyl-D-glucopyranose can be compared with other similar disaccharides, such as:
Neohesperidin: A flavonoid glycoside containing neohesperidose.
Rhoifolin: A flavonoid glycoside with similar sugar moieties.
Neoeriocitrin: Another flavonoid glycoside containing neohesperidose.
Propiedades
| 19949-48-5 | |
Fórmula molecular |
C12H22O10 |
Peso molecular |
326.30 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R,6S)-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5-,6+,7+,8-,9+,10+,11+,12-/m0/s1 |
Clave InChI |
VSRVRBXGIRFARR-OUEGHFHCSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)

![5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717935.png)
![3-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]propanamide](/img/structure/B13717942.png)

